molecular formula C13H13NO3 B11758589 Ethyl 2-oxo-2,3-dihydro-1H-1-benzazepine-4-carboxylate

Ethyl 2-oxo-2,3-dihydro-1H-1-benzazepine-4-carboxylate

Cat. No.: B11758589
M. Wt: 231.25 g/mol
InChI Key: FQHFRUHDFRUXOZ-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-2,3-dihydro-1H-1-benzazepine-4-carboxylate is a chemical compound with the molecular formula C13H13NO3. It belongs to the class of benzazepines, which are heterocyclic compounds containing a benzene ring fused to an azepine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-oxo-2,3-dihydro-1H-1-benzazepine-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the intramolecular alkylation of N-acyl-N-ethylaniline derivatives. The reaction is usually carried out under Friedel-Crafts conditions, using a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through appropriate purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-2,3-dihydro-1H-1-benzazepine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the benzazepine ring .

Scientific Research Applications

Ethyl 2-oxo-2,3-dihydro-1H-1-benzazepine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives have shown potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cardiovascular and neurological disorders.

    Industry: It can be used in the development of new materials and as a catalyst in organic synthesis

Mechanism of Action

The mechanism of action of ethyl 2-oxo-2,3-dihydro-1H-1-benzazepine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-oxo-2,3-dihydro-1H-1-benzazepine-4-carboxylate is unique due to its specific benzazepine structure, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 2-oxo-2,3-dihydro-1H-1-benzazepine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological properties.

  • Chemical Formula : C13H13NO3
  • CAS Number : 1172847-70-9
  • Molecular Weight : 233.25 g/mol

Biological Activity Overview

This compound exhibits a range of biological activities, particularly in the context of neuropharmacology and receptor interactions.

1. Neuropharmacological Effects

Research indicates that benzazepine derivatives, including this compound, can act as modulators of neurotransmitter systems. These compounds have been shown to interact with various receptors:

Receptor Type Activity
Dopamine Receptors Modulation of dopaminergic signaling, potential implications in treating Parkinson's disease and schizophrenia.
Serotonin Receptors Antagonistic effects observed, suggesting potential use in mood disorders.
GABA Receptors Enhancements in GABAergic transmission noted, indicating anxiolytic properties.

2. Antimicrobial Activity

In vitro studies have demonstrated moderate antimicrobial activity against various bacterial strains. The compound’s structure allows for interaction with microbial cell membranes, disrupting their integrity.

Microbial Strain Activity Level
Staphylococcus aureusModerate
Escherichia coliModerate
Candida albicansMild

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of this compound:

Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal evaluated the neuroprotective effects of this compound in a rat model of neurodegeneration. The results indicated a significant reduction in neuronal apoptosis and an increase in cognitive function markers post-treatment.

Study 2: Receptor Binding Affinity

A molecular docking study assessed the binding affinity of this compound to serotonin and dopamine receptors. The findings suggested that the compound has a higher affinity for the serotonin receptor subtype 5-HT2A compared to other receptor types, indicating its potential as an antidepressant agent.

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

ethyl 2-oxo-1,3-dihydro-1-benzazepine-4-carboxylate

InChI

InChI=1S/C13H13NO3/c1-2-17-13(16)10-7-9-5-3-4-6-11(9)14-12(15)8-10/h3-7H,2,8H2,1H3,(H,14,15)

InChI Key

FQHFRUHDFRUXOZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2NC(=O)C1

Origin of Product

United States

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